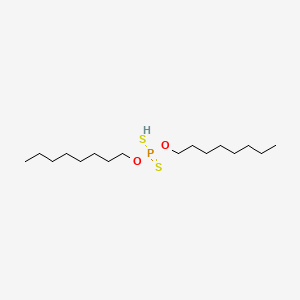
Phosphorodithioic acid, O,O-dioctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-dioctyl ester is an organophosphorus compound with the molecular formula C16H35O2PS2. It is commonly used as an additive in lubricants and as a corrosion inhibitor. This compound is known for its ability to form a protective film on metal surfaces, thereby preventing wear and corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodithioic acid, O,O-dioctyl ester can be synthesized through the reaction of phosphorus pentasulfide with octanol. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester. The general reaction is as follows:
P2S5+4C8H17OH→2(C8H17O)2PS2H+H2S
This reaction involves the esterification of phosphorodithioic acid with octanol, resulting in the formation of the O,O-dioctyl ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction completion. The product is then purified through distillation or other separation techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-dioctyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: The major products of oxidation are phosphorodithioic acid derivatives with varying degrees of oxidation.
Substitution: The major products of substitution reactions are the corresponding alkyl or aryl phosphorodithioic acid esters.
Scientific Research Applications
Phosphorodithioic acid, O,O-dioctyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: It is widely used as an additive in lubricants and as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of phosphorodithioic acid, O,O-dioctyl ester involves its ability to form a protective film on metal surfaces. This film acts as a barrier, preventing the metal from coming into contact with corrosive agents. The compound interacts with the metal surface through its phosphorus and sulfur atoms, forming a stable complex that inhibits corrosion and wear.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, O,O-dibutyl ester
- Phosphorodithioic acid, O,O-diphenyl ester
Uniqueness
Phosphorodithioic acid, O,O-dioctyl ester is unique due to its long alkyl chains, which provide enhanced hydrophobicity and better film-forming properties compared to shorter-chain analogs. This makes it particularly effective as a lubricant additive and corrosion inhibitor.
Properties
CAS No. |
2253-57-8 |
|---|---|
Molecular Formula |
C16H35O2PS2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
dioctoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,20,21) |
InChI Key |
ZUNYMXPJGBXUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=S)(OCCCCCCCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



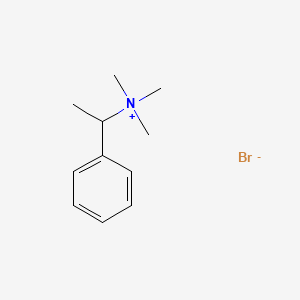
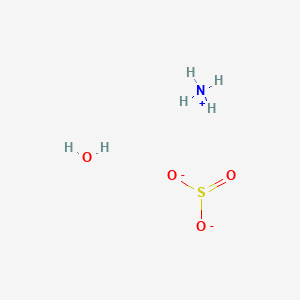
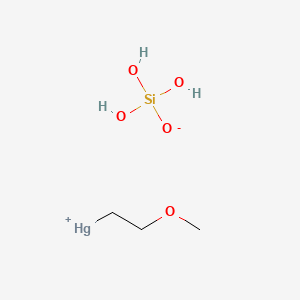
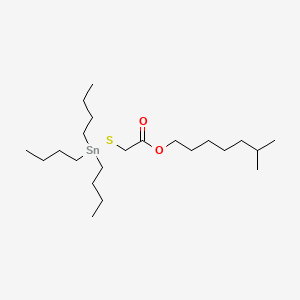
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
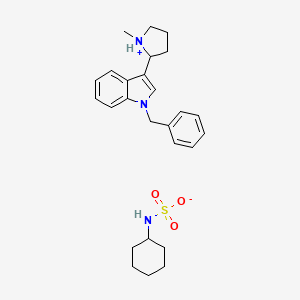
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
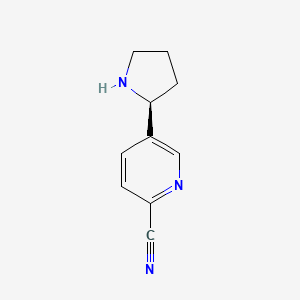
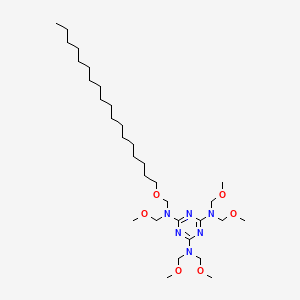

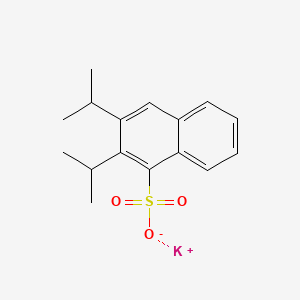
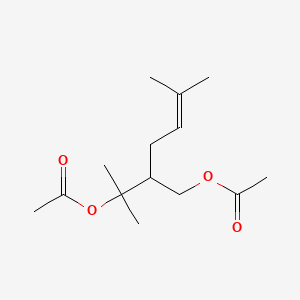
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
